1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is a deuterium-labeled derivative of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C11H8D3N5, and it has a molecular weight of 216.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 typically involves the incorporation of deuterium atoms into the parent compound, 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, where the parent compound is subjected to deuterium gas in the presence of a catalyst. The process is optimized to ensure high yield and purity of the deuterium-labeled product. The final product is then purified using techniques such as chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 has several scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Wirkmechanismus
The mechanism of action of 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, and elimination. This makes the compound valuable in studying the effects of deuterium substitution on drug metabolism and pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine
- 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d2
- 1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d4
Uniqueness
1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine-d3 is unique due to the presence of three deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various studies. Compared to its non-deuterated and differently deuterated analogs, this compound offers specific benefits in tracing and studying metabolic pathways .
Eigenschaften
CAS-Nummer |
1346599-36-7 |
---|---|
Molekularformel |
C11H11N5 |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
6-methyl-3-(trideuteriomethyl)imidazo[4,5-g]quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-9-10(4-8(7)14-6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)/i2D3 |
InChI-Schlüssel |
VDYWCSWBQPTHDB-BMSJAHLVSA-N |
SMILES |
CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N |
Isomerische SMILES |
[2H]C([2H])([2H])N1C2=C(C=C3C(=C2)N=C(C=N3)C)N=C1N |
Kanonische SMILES |
CC1=NC2=CC3=C(C=C2N=C1)N=C(N3C)N |
Synonyme |
2-Amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline-d3; 7-MeIgQx-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.